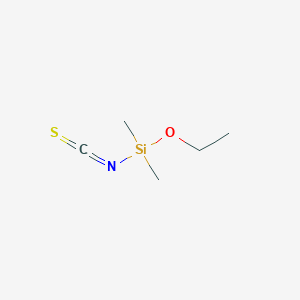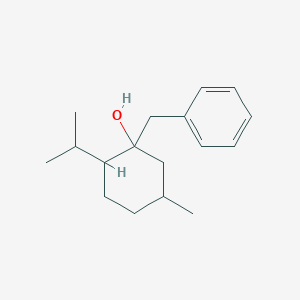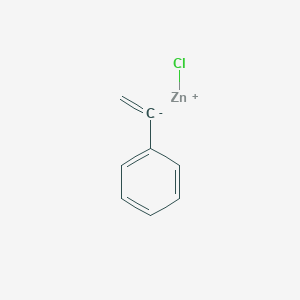
Ethoxy(isothiocyanato)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethoxy(isothiocyanato)dimethylsilane is an organosilicon compound with the molecular formula C5H11NOSSi It is characterized by the presence of an ethoxy group, an isothiocyanato group, and two methyl groups attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethoxy(isothiocyanato)dimethylsilane can be synthesized through a multi-step process involving the reaction of dimethylchlorosilane with sodium ethoxide to form ethoxydimethylsilane. This intermediate is then reacted with thiophosgene to introduce the isothiocyanato group. The overall reaction can be summarized as follows:
-
Formation of Ethoxydimethylsilane: : [ \text{(CH}_3\text{)}_2\text{SiCl}_2 + \text{NaOEt} \rightarrow \text{(CH}_3\text{)}_2\text{Si(OEt)} + \text{NaCl} ]
-
Introduction of Isothiocyanato Group: : [ \text{(CH}_3\text{)}_2\text{Si(OEt)} + \text{CSCl}_2 \rightarrow \text{(CH}_3\text{)}_2\text{Si(NCS)(OEt)} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques helps in achieving consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethoxy(isothiocyanato)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The ethoxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The isothiocyanato group can participate in addition reactions with nucleophiles, forming thiourea derivatives.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and other by-products.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols, are commonly used in substitution and addition reactions.
Solvents: Organic solvents like dichloromethane and toluene are often used to dissolve the reactants and facilitate the reactions.
Catalysts: Acid or base catalysts may be used to accelerate the reactions.
Major Products Formed
Thiourea Derivatives: Formed from the addition of nucleophiles to the isothiocyanato group.
Silanols: Formed from the hydrolysis of the compound.
Applications De Recherche Scientifique
Ethoxy(isothiocyanato)dimethylsilane has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of organosilicon compounds and as a precursor for the preparation of functionalized silanes.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential anticancer properties due to the presence of the isothiocyanato group, which is known for its chemoprotective effects.
Industry: Utilized in the production of specialty coatings and adhesives due to its ability to form strong bonds with various substrates.
Mécanisme D'action
The mechanism of action of ethoxy(isothiocyanato)dimethylsilane involves the reactivity of the isothiocyanato group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their function. The compound can also induce the expression of cytoprotective proteins through the Keap1/Nrf2/ARE pathway and inhibit proinflammatory responses through the NFκB pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethoxy(ethyl)dimethylsilane: Similar in structure but lacks the isothiocyanato group.
Dimethylisothiocyanatosilane: Similar but lacks the ethoxy group.
Uniqueness
Ethoxy(isothiocyanato)dimethylsilane is unique due to the presence of both ethoxy and isothiocyanato groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various synthetic and research purposes.
Propriétés
| 141701-46-4 | |
Formule moléculaire |
C5H11NOSSi |
Poids moléculaire |
161.30 g/mol |
Nom IUPAC |
ethoxy-isothiocyanato-dimethylsilane |
InChI |
InChI=1S/C5H11NOSSi/c1-4-7-9(2,3)6-5-8/h4H2,1-3H3 |
Clé InChI |
QOAAZTSAEQPEJU-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](C)(C)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Silane, trimethyl[1-(3-methylphenyl)ethenyl]-](/img/structure/B14284947.png)



![8-Quinolinamine, 5-[(4-nitrophenyl)azo]-](/img/structure/B14284967.png)


![Carbamic acid, [(hydroxyphosphinyl)methyl]-, phenylmethyl ester](/img/structure/B14285024.png)

